molecular formula C6H2Cl2O2S B1334327 2,5-Thiophenedicarbonyl dichloride CAS No. 3857-36-1

2,5-Thiophenedicarbonyl dichloride

Cat. No.: B1334327
CAS No.: 3857-36-1
M. Wt: 209.05 g/mol
InChI Key: UCRQTPGCFCBLOX-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarbonyl dichloride is a useful research compound. Its molecular formula is C6H2Cl2O2S and its molecular weight is 209.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2,5-Thiophenedicarbonyl dichloride is the synthesis of chiral bis-oxazoline ligands . These ligands are used in copper- and ruthenium-catalyzed asymmetric cyclopropanations .

Mode of Action

This compound interacts with its targets through a process known as Friedel-Crafts polymerization . This process involves the reaction of this compound with aromatic ethers in specific ionic liquids . The result is the formation of high molecular weight polymers .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of chiral bis-oxazoline ligands . This pathway leads to the production of copper- and ruthenium-catalyzed asymmetric cyclopropanations . The downstream effects of this pathway include the creation of new molecules with potential medicinal properties.

Pharmacokinetics

It is known that the compound is a solid at room temperature, with a boiling point of 150-152 °c/11 mmhg . These properties may impact the bioavailability of this compound.

Result of Action

The molecular effect of this compound’s action is the formation of high molecular weight polymers . On a cellular level, these polymers can interact with biological targets to produce new molecules with potential medicinal properties.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of specific ionic liquids . These ionic liquids improve the reactivity of the monomer and the affinity of the reaction, leading to the formation of high molecular weight polymers . The stability of this compound is also affected by storage conditions, with a recommended storage temperature of 2-8°C .

Properties

IUPAC Name

thiophene-2,5-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRQTPGCFCBLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396337
Record name 2,5-Thiophenedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3857-36-1
Record name 2,5-Thiophenedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Thiophenedicarbonyl dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2,5-Thiophenedicarbonyl dichloride in polymer chemistry?

A1: this compound serves as a valuable monomer in the synthesis of poly(ether ketone)s (PEKs). Specifically, it reacts with diphenyl ether through Friedel-Crafts polymerization to yield PEKs containing thiophene rings. [] This incorporation of thiophene units within the polymer backbone can potentially enhance properties such as solubility and processability.

Q2: Beyond PEKs, are there other applications for this compound derivatives in materials science?

A3: Yes, derivatives of this compound, particularly those incorporating Schiff-base functionalities, are explored for their potential in creating new heteroaromatic poly(sulfone-ester)s. [] These materials hold promise for applications requiring a balance of thermal stability, mechanical strength, and processability.

Q3: Has computational chemistry been employed in studying this compound or its derivatives?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and properties of 2,5-substituted thiophene derivatives, which likely include compounds derived from this compound. [] These computational studies provide insights into molecular properties and guide further experimental research.

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